molecular formula C21H19N3OS B11764590 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764590
M. Wt: 361.5 g/mol
InChI Key: XHBFRNZCUCFZAW-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 2-ethylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then reacted with naphthalen-1-ylmethyl chloride in the presence of a base to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic rings can interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethylphenyl)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Ethylphenyl)-5-((phenylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yloxy group enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(2-Ethylphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound is characterized by its unique structural features, including a triazole ring and a thiol (-SH) functional group, which contribute to its potential biological activities. The increasing interest in this compound stems from its diverse pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3OS. The presence of the thiol group enhances its reactivity and biological activity, allowing it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety acts as a pharmacophore that can form hydrogen bonds with receptors, enhancing binding affinity. The thiol group can engage in nucleophilic substitutions and redox reactions, contributing to its therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of 1,2,4-triazoles possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as melanoma and breast cancer cells. The IC50 values for some derivatives were reported as low as 6.2 μM against colon carcinoma HCT-116 cells .
  • Antifungal Properties :
    • The compound has shown antifungal activity comparable to established antifungal agents. Its mechanism may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
  • Antimicrobial Activity :
    • Similar triazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound NameStructure FeaturesUnique Properties
4-(Phenyl)-5-(methyl)-4H-1,2,4-triazole-3-thiolContains a phenyl group instead of ethylphenylExhibits significant antifungal activity
3-(Naphthalene)-5-(alkoxy)-triazole derivativesVaries in alkoxy substituentsPotentially more lipophilic and better membrane permeability
5-(Chlorophenyl)-triazole-thiolContains a chlorophenyl substituentKnown for strong enzyme inhibition properties

This table illustrates how variations in substitution patterns can influence biological activity and chemical properties.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities related to triazole derivatives:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against melanoma cells .
  • Antifungal Efficacy : Another investigation assessed the antifungal potential of triazole compounds against Candida species. The results showed that certain derivatives had comparable efficacy to conventional antifungal agents .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

4-(2-ethylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H19N3OS/c1-2-15-8-4-6-12-18(15)24-20(22-23-21(24)26)14-25-19-13-7-10-16-9-3-5-11-17(16)19/h3-13H,2,14H2,1H3,(H,23,26)

InChI Key

XHBFRNZCUCFZAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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